molecular formula C10H14O B094352 (R)-2-Phenylbutan-1-ol CAS No. 16460-75-6

(R)-2-Phenylbutan-1-ol

Cat. No.: B094352
CAS No.: 16460-75-6
M. Wt: 150.22 g/mol
InChI Key: DNHNBMQCHKKDNI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Phenylbutan-1-ol is an organic compound with the molecular formula C10H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-2-Phenylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-phenylbutan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(R)-2-Phenylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone, (2R)-2-phenylbutan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (2R)-2-phenylbutane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2R)-2-phenylbutyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetone, PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in DCM.

Major Products Formed

    Oxidation: (2R)-2-phenylbutan-1-one.

    Reduction: (2R)-2-phenylbutane.

    Substitution: (2R)-2-phenylbutyl chloride.

Scientific Research Applications

(R)-2-Phenylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Industry: this compound is used in the production of fragrances and flavors, leveraging its pleasant aroma.

Mechanism of Action

The mechanism by which (R)-2-Phenylbutan-1-ol exerts its effects depends on the specific application. In enzymatic reactions, the compound interacts with active sites of enzymes, leading to stereospecific transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-phenylbutan-1-ol: The enantiomer of (R)-2-Phenylbutan-1-ol, with similar chemical properties but different biological activities due to its opposite chirality.

    2-phenylethanol: A structurally similar compound with a shorter carbon chain, commonly used in fragrances and flavors.

    1-phenyl-2-propanol: Another chiral alcohol with a different carbon chain arrangement.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

16460-75-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2R)-2-phenylbutan-1-ol

InChI

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1

InChI Key

DNHNBMQCHKKDNI-VIFPVBQESA-N

SMILES

CCC(CO)C1=CC=CC=C1

Isomeric SMILES

CC[C@@H](CO)C1=CC=CC=C1

Canonical SMILES

CCC(CO)C1=CC=CC=C1

Origin of Product

United States

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